molecular formula C13H11NO3 B12604933 (3'-Nitro[1,1'-biphenyl]-3-yl)methanol CAS No. 893743-31-2

(3'-Nitro[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B12604933
CAS No.: 893743-31-2
M. Wt: 229.23 g/mol
InChI Key: WLNYHFRSZASVKC-UHFFFAOYSA-N
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Description

(3'-Nitro[1,1'-biphenyl]-3-yl)methanol is a biphenyl derivative featuring a nitro (-NO₂) group at the 3' position of one phenyl ring and a hydroxymethyl (-CH₂OH) group at the 3 position of the other ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Nitro[1,1’-biphenyl]-3-yl)methanol typically involves the nitration of biphenyl followed by the introduction of a methanol group. One common method is the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobiphenyl. This intermediate can then be reduced and reacted with formaldehyde to introduce the methanol group.

Industrial Production Methods

Industrial production methods for (3’-Nitro[1,1’-biphenyl]-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3’-Nitro[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Produces 3’-Nitro[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Produces (3’-Amino[1,1’-biphenyl]-3-yl)methanol.

    Substitution: Produces various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Synthesis Intermediate: (3'-Nitro[1,1'-biphenyl]-3-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, making it valuable for creating diverse chemical entities .

2. Biology:

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit potential antimicrobial activities. The nitro group can be reduced to form bioactive amines that may interact with microbial targets .
  • Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism involves the activation of caspases, leading to programmed cell death .

3. Medicine:

  • Pharmaceutical Development: Ongoing research is exploring its potential as a pharmaceutical intermediate for developing new therapeutic agents targeting various diseases, including cancer .

4. Industry:

  • Dyes and Pigments: The compound is utilized in the production of dyes and pigments due to its stable chemical properties and ability to form colored complexes .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)12.5Induction of caspase activity
U937 (AML)15.0Cell cycle arrest at G2/M phase
HL60 (AML)10.0ROS generation leading to apoptosis

These findings indicate that this compound can effectively induce apoptosis through different pathways, supporting its potential use in cancer therapy .

Antimicrobial Studies

In vitro evaluations have shown that derivatives of this compound possess antimicrobial properties against specific bacterial strains. Further research is required to elucidate the exact mechanisms and efficacy compared to existing antimicrobial agents .

Mechanism of Action

The mechanism of action of (3’-Nitro[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
(3'-Nitro[1,1'-biphenyl]-3-yl)methanol 3'-NO₂, 3-CH₂OH C₁₃H₁₁NO₃ 241.23 N/A Expected high polarity, reactivity for coupling reactions
(4'-Methylbiphenyl-3-yl)methanol 4'-CH₃, 3-CH₂OH C₁₄H₁₄O 198.26 95–97% Enhanced lipophilicity; potential intermediates in drug synthesis
{4,4'-Difluoro-[1,1'-biphenyl]-3-yl}methanol 4,4'-F, 3-CH₂OH C₁₃H₁₀F₂O 220.21 ≥95% Increased polarity, potential fluorinated drug precursor
(4'-Fluoro-3'-methylbiphenyl-3-yl)methanol 4'-F, 3'-CH₃, 3-CH₂OH C₁₄H₁₃FO 216.25 N/A Balanced lipophilicity/polarity; halogenated analogs for medicinal chemistry
(2-Isopropoxybiphenyl-3-yl)methanol 2-OCH(CH₃)₂, 3-CH₂OH C₁₆H₁₈O₂ 242.32 N/A Steric hindrance from isopropoxy; solubility modulation

Key Findings

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The nitro group in the target compound contrasts with methyl (electron-donating, ) and isopropoxy (electron-donating, ) groups. Nitro substituents reduce electron density on the biphenyl system, enhancing electrophilic aromatic substitution reactivity compared to methyl or alkoxy analogs.
  • Polarity and Solubility: Fluorinated derivatives (e.g., ) exhibit higher polarity due to fluorine’s electronegativity, improving aqueous solubility relative to the nitro analog. The nitro group’s strong electron-withdrawing nature may reduce solubility in non-polar solvents.
  • Synthetic Utility : Compounds like and are commonly used as intermediates in pharmaceuticals (e.g., kinase inhibitors). The nitro group in the target compound may facilitate further functionalization via reduction to amines or participation in cross-coupling reactions.

Biological Activity

(3'-Nitro[1,1'-biphenyl]-3-yl)methanol is a compound of interest within medicinal chemistry and pharmacology due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a biphenyl structure with a nitro group and a hydroxymethyl substituent, contributing to its unique chemical properties. The presence of the nitro group is significant as it can influence the compound's reactivity and interactions with biological targets.

1. Anticancer Activity

Research has indicated that biphenyl derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death .

Table 1: Summary of Anticancer Studies on Biphenyl Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (cervical cancer)10Induction of apoptosis via caspase activation
4-NitrobiphenylMCF-7 (breast cancer)15Inhibition of cell proliferation
2-NitrobiphenylA549 (lung cancer)8Mitochondrial dysfunction

2. Antimicrobial Activity

The antimicrobial potential of biphenyl derivatives has been extensively studied. Similar compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .

Table 2: Antimicrobial Efficacy of Biphenyl Compounds

CompoundBacterial StrainMIC (µg/mL)Activity Type
This compoundStaphylococcus aureus32Bactericidal
4-NitrobiphenylEscherichia coli64Bacteriostatic
2-NitrobiphenylPseudomonas aeruginosa16Bactericidal

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased ROS production, contributing to oxidative stress in target cells.
  • Cell Cycle Arrest : Some studies indicate that biphenyl derivatives may cause cell cycle arrest at specific phases, preventing cancer cell division .

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on HeLa cells, researchers observed significant apoptosis rates at concentrations as low as 10 µM. The study utilized flow cytometry to analyze cell viability and apoptotic markers, confirming the compound's effectiveness in inducing cancer cell death.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating strong bactericidal activity. This study highlights the potential for developing new antimicrobial agents based on biphenyl derivatives.

Properties

CAS No.

893743-31-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

[3-(3-nitrophenyl)phenyl]methanol

InChI

InChI=1S/C13H11NO3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,15H,9H2

InChI Key

WLNYHFRSZASVKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])CO

Origin of Product

United States

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